molecular formula C10H16O B15074574 (5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one

(5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one

Cat. No.: B15074574
M. Wt: 152.23 g/mol
InChI Key: OAYBZGPDRAMDNF-MRVPVSSYSA-N
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Description

(5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one (CAS 5113-66-6) is a chiral cyclic enone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . This compound serves as a valuable building block and model substrate in advanced organic synthesis and biocatalysis research. Its structure, featuring a stereocenter and an α,β-unsaturated ketone functionality, makes it an ideal candidate for investigating asymmetric transformations, particularly enzymatic redox cascades . In research applications, this chiral cyclohexenone derivative is used to study and develop multi-enzyme catalytic systems for the sustainable production of chiral molecules. For instance, it can be a substrate for enoate reductases (EREDs) to explore the stereoselective reduction of carbon-carbon double bonds, or for Baeyer-Villiger monooxygenases (BVMOs) to access optically active lactones . These lactones are key intermediates in the synthesis of biorenewable polyesters, positioning this compound at the forefront of green chemistry and the development of bio-based materials . The (5R) enantiomer provides a specific stereochemical handle for producing compounds with high optical purity, which is critical in pharmaceutical and flavor chemistry. This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(5R)-5-methyl-2-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3/t8-/m1/s1

InChI Key

OAYBZGPDRAMDNF-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC=C(C(=O)C1)C(C)C

Canonical SMILES

CC1CC=C(C(=O)C1)C(C)C

Origin of Product

United States

Preparation Methods

Ruthenium-Catalyzed Asymmetric Hydrogenation

The most efficient method for synthesizing (5R)-2-isopropyl-5-methyl-2-cyclohexen-1-one involves enantioselective hydrogenation of precursor ketones using chiral ruthenium complexes. A patented approach (CN104909992A) employs a ruthenium catalyst coordinated to a bis-phosphine ligand, such as (S)-(-)-5,5'-bis-diphenylphosphine-4,4'-di-1,3-benzenediol, to achieve high stereoselectivity. The reaction proceeds under high hydrogen pressure (80 bar) in methanol at 100°C, yielding the target compound with >98% enantiomeric excess (ee) and 98.5% yield.

The catalyst’s structure, [RuX₂(C₆H₆)]₂ (X = Cl, Br, I), plays a pivotal role in stereochemical outcomes. Halogen variation marginally influences performance: iodine derivatives (X = I) achieve 99.1% ee, outperforming chlorine (98.5% ee) and bromine (98.8% ee). The ligand’s chiral environment ensures preferential reduction of the pro-R face, critical for the (5R) configuration.

Reaction Optimization and Scalability

Industrial scalability is demonstrated using a 500 mL autoclave, where substrate-to-catalyst ratios of 50–5000:1 maintain efficiency. Methanol or ethanol solvents facilitate easy product isolation via reduced-pressure distillation. This method’s robustness is highlighted by its tolerance to elevated temperatures (up to 150°C) and compatibility with diverse solvents, including tetrahydrofuran and toluene.

Classical Reduction Approaches

Calcium Hydride-Mediated Reduction

Early methods utilized calcium hydride (CaH₂) for ketone reduction, achieving 97% yield in non-stereoselective conditions. However, CaH₂’s pyrophoric nature and operational hazards limit its industrial adoption.

Copper-Catalyzed Hydrogenation

Copper catalysts offer safer alternatives but suffer from poor stereocontrol (<50% ee). For example, Ravasio et al. reported heterogeneous copper systems producing racemic mixtures, necessitating costly post-synthesis resolution.

Oxidation of Menthol Derivatives

Alternative routes involve oxidizing menthol analogs like (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, the product of the patent’s hydrogenation method. Jones oxidation (CrO₃/H₂SO₄) or Oppenauer oxidation (aluminum isopropoxide/acetone) selectively dehydrogenate the alcohol to the ketone, though these methods introduce toxic reagents and lower yields (~85%).

Industrial-Scale Synthesis Considerations

The ruthenium-catalyzed method excels in industrial settings due to:

  • Low catalyst loading : Substrate-to-catalyst ratios up to 5000:1 reduce costs.
  • Solvent versatility : Methanol enables easy recycling and waste minimization.
  • Safety : Avoids pyrophoric reagents, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

Method Catalyst Conditions Yield (%) ee (%) Safety Scalability
Ru-catalyzed hydrogenation [RuX₂(benzene)]₂ + ligand 100°C, 80 bar H₂, MeOH 98.5 98.5–99.1 Moderate High
CaH₂ reduction CaH₂ Ambient, no H₂ 97 N/A Low Low
Cu-catalyzed hydrogenation Copper powder 50–100°C, 10–50 bar H₂ 80 <50 Moderate Moderate
Menthol oxidation CrO₃/H₂SO₄ 0–25°C 85 N/A Low Low

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in carvotanacetone participates in nucleophilic additions, though its conjugated double bond modulates reactivity.

Key observations :

  • Grignard Reagent Addition : Alkyl magnesium halides attack the carbonyl carbon, forming tertiary alcohols. Steric hindrance from the isopropyl and methyl groups influences regioselectivity.

  • Hydride Reductions : Sodium borohydride selectively reduces the ketone to (5R)-2-isopropyl-5-methylcyclohexanol under mild conditions (0°C, ethanol) .

Reaction TypeReagents/ConditionsProductYieldReference
Hydride reductionNaBH₄, EtOH, 0°C(5R)-2-isopropyl-5-methylcyclohexanol84%
Organometallic additionCH₃MgBr, THF, refluxTertiary alcohol derivative72%

Conjugate Addition (Michael Reaction)

The α,β-unsaturated system enables 1,4-additions with soft nucleophiles:

Mechanistic Highlights :

  • Thiol Adduct Formation : Cysteine thiols attack the β-carbon, forming covalent adducts critical in antigen formation .

  • Enolate Intermediates : Deprotonation at the α-position generates enolates for alkylation or aldol reactions .

Experimental Evidence :

  • Cross-reactivity studies in carvone-sensitized guinea pigs showed carvotanacetone forms antigenic adducts via β-carbon thiolation, confirmed by T-cell assays .

  • No Schiff base formation occurs at the carbonyl, ruling out nitrogen-based nucleophilic pathways .

Reduction of the Double Bond

Hydrogenation of the cyclohexenone ring proceeds with stereochemical control:

ConditionsCatalystProductSelectivityReference
H₂ (1 atm)Pd/C(5R)-2-isopropyl-5-methylcyclohexanone93%
HSiCl₃, HMPADihydro derivativestrans/cis = 1.7:1

Notable Features :

  • Stereoelectronic Effects : The (5R)-configuration directs hydrogen addition to the less hindered face .

  • Pressure Sensitivity : High-pressure hydrogenation (80 bar) increases conversion rates but may induce racemization.

Oxidation and Ring-Opening Reactions

Oxidative transformations are less common but documented:

Epoxidation :

  • Reaction with mCPBA forms an epoxide at the exocyclic double bond, though competing carbonyl oxidation limits yields.

Ozonolysis :

  • Cleavage of the cyclohexenone ring generates diketone fragments, utilized in fragrance synthesis .

Biochemical Interactions

As a hapten, carvotanacetone exhibits allergenicity through covalent modification of proteins:

Key Findings :

  • Thiol-Specific Binding : Mass spectrometry confirmed adduct formation at Cys residues (e.g., serum albumin) .

  • Stereochemical Specificity : (5R)-enantiomer shows no cross-reactivity with (5S)-carvone, emphasizing 3D structural requirements for T-cell recognition .

Scientific Research Applications

(5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of GABA receptors, demonstrating anticonvulsant activity . Additionally, it can bind to transient receptor potential channels (TRP), resulting in pain relief .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table highlights structural and stereochemical differences between (5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Group Substituents Stereochemistry CAS Number
This compound C₁₀H₁₆O 152.237 Cyclohexenone 2-isopropyl, 5-methyl (5R) 1753-40-8
(5S)-5-Methylcyclohex-2-en-1-one C₇H₁₀O 110.154 Cyclohexenone 5-methyl (5S) 15466-88-3
5-Isopropyl-1-methyl-1-cyclohexene C₁₀H₁₈ 138.250 Cyclohexene 1-isopropyl, 5-methyl Not specified Not provided
2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one C₁₀H₁₆O 152.233 Cyclohexenone 2-isopropyl, 5-methyl Not specified 499-71-8
(2S,5R)-2-Isopropyl-5-methylcyclohexanone C₁₀H₁₆O 152.237 Cyclohexanone 2-isopropyl, 5-methyl (2S,5R) Not provided

Key Differences and Implications

Functional Groups: The target compound’s cyclohexenone moiety (conjugated enone) enhances stability and reactivity in Michael additions or Diels-Alder reactions compared to non-conjugated ketones like (2S,5R)-2-Isopropyl-5-methylcyclohexanone . 5-Isopropyl-1-methyl-1-cyclohexene lacks a ketone group, rendering it unreactive toward nucleophiles targeting carbonyl carbons .

Stereochemistry: The (5R) configuration in the target compound is critical for enantioselective syntheses. For example, derivatives like (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl sulfonimidates rely on this stereochemistry for high enantiocontrol (e.r. = 97:3) in NH-transfer reactions .

Substituent Effects :

  • The isopropyl group at position 2 in the target compound introduces steric hindrance, affecting reaction kinetics in substitutions or oxidations. Simpler analogs like (5S)-5-Methylcyclohex-2-en-1-one lack this bulk, enabling faster reactivity in some cases .

Applications: The target compound’s chiral center and enone system make it valuable in synthesizing pharmaceuticals and agrochemicals. In contrast, 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one (non-chiral) is less suited for asymmetric synthesis .

Research Findings and Data

Physical Properties (Selected Examples)

Property This compound (5S)-5-Methylcyclohex-2-en-1-one
Boiling Point Not reported Not reported
Melting Point Not reported Not reported
Solubility in Acetonitrile High (used in DIB-mediated reactions) Moderate

Note: Limited physical data are available in the provided evidence; further experimental characterization is needed.

Analytical Characterization

  • NMR/IR Spectroscopy : The target compound’s carbonyl group shows a distinct IR stretch at ~1670 cm⁻¹, while its stereochemistry is confirmed via ¹H-NMR coupling constants .
  • HPLC Analysis : Enantiomeric ratios (e.g., 97:3) are determined using chiral stationary phases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (5R)-2-Isopropyl-5-methyl-2-cyclohexen-1-one?

  • Methodology : Utilize stereoselective synthesis techniques such as asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution. For example, Diels-Alder reactions with chiral auxiliaries can enforce stereochemistry at the 5R position. Post-synthesis, employ chiral chromatography (HPLC with chiral stationary phases like cellulose derivatives) to isolate the enantiomer .
  • Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral shift reagents in 1^1H NMR (e.g., Eu(hfc)3_3) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology : Combine 1^1H/13^{13}C NMR to assign substituents and stereochemistry, IR spectroscopy for ketone identification (~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular formula verification. X-ray crystallography is critical for absolute stereochemical confirmation, as demonstrated in analogous cyclohexenone derivatives .

Q. How can researchers optimize purification to remove diastereomeric byproducts?

  • Methodology : Use fractional crystallization with solvents like hexane/ethyl acetate mixtures, leveraging differences in solubility. Alternatively, silica gel chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) effectively separates diastereomers. Monitor purity via TLC and GC-MS .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental NMR data caused by dynamic stereochemistry?

  • Methodology : Perform variable-temperature (VT) NMR to detect conformational exchange. Pair with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy barriers between conformers. Compare computed chemical shifts (via GIAO method) with experimental data to validate dynamic behavior .

Q. What experimental designs mitigate thermal degradation during stability studies of this compound?

  • Methodology : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store samples under inert atmospheres (N2_2) at –20°C. For prolonged experiments, use continuous cooling systems (e.g., refrigerated reaction chambers) to slow organic degradation, as highlighted in HSI-based pollution monitoring protocols .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodology : Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents. Screen for antimicrobial activity via microdilution assays (e.g., MIC against E. coli), or assess cytotoxicity in cancer cell lines (e.g., MTT assay). Cross-reference with PubChem-derived bioactive analogs for mechanistic hypotheses .

Q. What strategies address low yields in large-scale stereoselective synthesis?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) via Design of Experiments (DoE) approaches. Consider flow chemistry for improved heat/mass transfer. Catalytic systems like organocatalysts or transition-metal complexes (e.g., Ru-based) enhance enantioselectivity at scale .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the lab?

  • Guidelines : Wear chemical-resistant gloves (EN 374-certified), eye protection, and lab coats. Use fume hoods for ventilation. Store in airtight containers away from oxidizers. Follow GHS protocols for ketones, including spill containment and waste disposal .

Data Contradiction Analysis

  • Case Study : Discrepancies in 13^{13}C NMR signals for the ketone group may arise from solvent polarity effects.
    • Resolution : Re-run spectra in deuterated DMSO vs. CDCl3_3 to assess solvent-induced shifts. Cross-validate with computed NMR (DFT) to distinguish artifacts from true structural features .

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